molecular formula C16H14Cl3N3O3 B11703720 4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide

4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide

Cat. No.: B11703720
M. Wt: 402.7 g/mol
InChI Key: KHAAMTBITQUKQP-UHFFFAOYSA-N
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Description

4-Nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is a benzamide derivative featuring a trichloroethylamine backbone and a 3-methylphenyl substituent. Its structural complexity arises from the combination of electron-withdrawing (nitro, trichloroethyl) and electron-donating (methyl) groups, which influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C16H14Cl3N3O3

Molecular Weight

402.7 g/mol

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O3/c1-10-3-2-4-12(9-10)20-15(16(17,18)19)21-14(23)11-5-7-13(8-6-11)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

KHAAMTBITQUKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to the modulation of biological pathways and cellular functions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological profile of benzamide derivatives is highly dependent on substituents. Key comparisons include:

Compound Name Substituents Molecular Weight Target/Activity Key Findings
AMG2504 (4-nitro-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfanyl)ethyl)benzamide) Nitro, 4-chlorophenylsulfanyl 500.6 g/mol TRPA1 antagonist Exhibits species-specific activity; stronger inhibition at human TRPA1 vs. rat .
4-Fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide Fluoro, 4-methylphenyl 446.7 g/mol N/A Enhanced lipophilicity due to fluorine; potential for improved blood-brain barrier penetration .
4-Bromo-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide Bromo, sulfamoylphenyl 507.6 g/mol N/A Sulfamoyl group enhances solubility and hydrogen-bonding capacity .
4-Methyl-N-(2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Methyl, thiadiazole 516.8 g/mol DHFR inhibitor Superior binding affinity to DHFR vs. reference compounds (docking score: -12.3 kcal/mol) .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance binding to targets like TRPA1 and DHFR by increasing electrophilicity .
  • Heterocyclic moieties (e.g., thiadiazole in ) improve enzyme inhibition via π-π stacking and hydrogen bonding .
  • Species-specific activity : AMG2504 shows differential potency at human vs. rat TRPA1, highlighting the need for species-aware drug design .
Pharmacological and Computational Insights
  • DHFR inhibitors: Thiadiazole-containing derivatives () show enhanced docking scores (-12.3 kcal/mol) compared to non-heterocyclic analogs, suggesting improved target engagement .
  • Solubility and bioavailability : Sulfamoyl () and methoxy () groups improve aqueous solubility, addressing a common limitation in trichloroethyl benzamides .
Limitations and Contradictions
  • Target variability: Compounds like AMG2504 (TRPA1) and derivatives (DHFR) cannot be directly compared for potency due to differing mechanisms.
  • Data gaps : Pharmacokinetic parameters (e.g., IC50, bioavailability) are missing for many analogs, limiting translational insights.

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